molecular formula C15H18ClNO9 B587637 (S)-Carisbamate beta-D-O-glucuronide CAS No. 940279-82-3

(S)-Carisbamate beta-D-O-glucuronide

Cat. No.: B587637
CAS No.: 940279-82-3
M. Wt: 391.757
InChI Key: RKWAMNXFHLRQGF-CBIHJVFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Carisbamate (B1668445) as a Neuromodulator in Preclinical Studies

Carisbamate, known chemically as (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, is a novel neuromodulator that has been the subject of significant preclinical investigation as a potential antiepileptic drug. nih.gov It has demonstrated a broad spectrum of activity in various animal models of seizures, including those resistant to other drugs. nih.govnih.gov Preclinical studies have shown its effectiveness in suppressing a range of seizure types, such as limbic, myoclonic, and tonic seizures. nih.gov Furthermore, carisbamate is being developed for the potential treatment of Lennox-Gastaut syndrome (LGS), a severe and rare form of childhood-onset epilepsy. prnewswire.comclinicaltrials.gov

The proposed mechanism of action for carisbamate involves the modulation of neuronal excitability. nih.govprnewswire.com Research indicates that it inhibits voltage-gated sodium channels in a concentration-, voltage-, and use-dependent manner. nih.gov This action is believed to reduce the repetitive firing of action potentials in neurons, a key process in seizure generation. nih.gov Studies on cultured rat hippocampal neurons showed that carisbamate effectively blocked voltage-gated sodium channels and inhibited repetitive action potential firing at therapeutically relevant concentrations, suggesting this mechanism contributes to its antiepileptic effects. nih.gov

Table 1: Preclinical Profile of Carisbamate

Feature Description Source(s)
Drug Name Carisbamate (RWJ-333369) nih.gov
Drug Class Neuromodulator, Investigational Antiepileptic Drug nih.govnih.gov
Proposed Mechanism Inhibition of voltage-gated sodium channels, reducing repetitive neuronal firing. nih.govprnewswire.com
Preclinical Efficacy Demonstrated activity against limbic, myoclonic, tonic, and wild running seizures. nih.gov
Investigational Use Lennox-Gastaut Syndrome (LGS) and drug-resistant focal epilepsy. prnewswire.comnih.gov

Significance of Glucuronide Metabolites in Xenobiotic Disposition and Elimination

Glucuronidation stands out as a major and high-capacity Phase II metabolic pathway for a vast number of drugs and other foreign compounds. uef.finih.gov The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues like the intestine and kidneys. uef.fi UGTs transfer glucuronic acid to substrates containing suitable nucleophilic functional groups. uef.fi

The formation of glucuronide conjugates has profound implications for a drug's disposition:

Enhanced Excretion: The primary role of glucuronidation is to convert lipophilic compounds into more polar, water-soluble metabolites. jove.comnih.gov This structural change prevents reabsorption in the kidneys and facilitates elimination in urine or bile. jove.comfrontiersin.org

Detoxification: Glucuronide conjugates are usually pharmacologically inert and less toxic than their parent compounds. frontiersin.orgnih.gov Therefore, glucuronidation is a crucial detoxification mechanism. nih.govnih.gov

Transporter-Mediated Disposition: Due to their increased size and negative charge, glucuronide metabolites have limited ability to passively diffuse across cell membranes. nih.govfrontiersin.org Their movement out of cells and into bile or urine is dependent on active transport proteins, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP). frontiersin.orgresearchgate.net

Potential for Bioactivity: While generally inactivating, some glucuronide metabolites can be biologically active. nih.gov For instance, morphine-6-glucuronide, a metabolite of morphine, is a potent analgesic. In some cases, reactive acyl glucuronides can be associated with toxicity. frontiersin.orgnih.gov

Enterohepatic Recirculation: Glucuronides excreted into the bile can be hydrolyzed back to the parent drug by β-glucuronidase enzymes produced by intestinal bacteria. frontiersin.org The released parent drug can then be reabsorbed into circulation, a process known as enterohepatic recycling, which can prolong the drug's half-life. frontiersin.org

Table 2: Key Aspects of Glucuronidation

Aspect Significance Source(s)
Primary Function Increases water solubility (hydrophilicity) of xenobiotics. numberanalytics.comslideshare.net
Enzymes UDP-glucuronosyltransferases (UGTs). drughunter.comuef.fi
Cofactor Uridine (B1682114) diphosphate-glucuronic acid (UDPGA). uef.fi
Outcome Facilitates excretion via urine and bile; generally leads to detoxification. jove.comnih.govnih.gov
Transport Requires efflux transporters (e.g., MRPs, BCRP) for elimination from cells. frontiersin.orgresearchgate.net
Clinical Relevance A major elimination pathway for many drugs; can be involved in drug-drug interactions and enterohepatic recycling. nih.govfrontiersin.org

Rationale for Academic Research on (S)-Carisbamate beta-D-O-glucuronide as a Key Metabolite

The rationale for focusing academic research on this compound stems directly from the intersection of carisbamate's known metabolic characteristics and the fundamental principles of drug biotransformation. Clinical observations have shown that co-administration of carisbamate with antiepileptic drugs that induce drug-metabolizing enzymes, such as carbamazepine (B1668303) and phenytoin, leads to increased clearance and a shorter half-life of carisbamate. nih.gov Crucially, the induction of uridine diphosphate (B83284) glucuronosyltransferase (UGT) enzymes is specifically implicated in this interaction. nih.gov

Key research questions that justify the study of this compound include:

Pharmacological Activity: Determining if the glucuronide metabolite retains any of the neuromodulatory activity of the parent compound or if it is completely inactive. nih.gov

Disposition and Elimination: Characterizing the pathways and rates of its elimination, including the specific roles of renal and biliary excretion and the membrane transporters involved. nih.govfrontiersin.org

Contribution to Drug-Drug Interactions: Quantifying the extent of its formation to better predict the impact of UGT-inducing or -inhibiting drugs on carisbamate exposure.

Safety Profile: Assessing whether the metabolite contributes to any adverse effects, a possibility with certain types of glucuronide conjugates. frontiersin.orgnih.gov

Academic research into this compound is therefore critical to fully elucidate the disposition, safety, and interaction potential of carisbamate, providing vital information for its potential clinical application.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(1S)-2-carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO9/c16-7-4-2-1-3-6(7)8(5-24-15(17)23)25-14-11(20)9(18)10(19)12(26-14)13(21)22/h1-4,8-12,14,18-20H,5H2,(H2,17,23)(H,21,22)/t8-,9+,10+,11-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWAMNXFHLRQGF-CBIHJVFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747302
Record name (1S)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940279-82-3
Record name R-289876
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940279823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-289876
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1SO7FM0UT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of S Carisbamate Beta D O Glucuronide Formation

Enzymatic Basis of O-Glucuronidation: UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), a group of enzymes predominantly located in the endoplasmic reticulum of various tissues. nih.govresearchgate.net These enzymes play a pivotal role in the metabolism of a wide array of endogenous substances, such as bilirubin and steroid hormones, as well as a vast number of xenobiotics, including many therapeutic drugs. nih.govwikipedia.orgnih.gov The reaction involves the transfer of glucuronic acid from the high-energy co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to an acceptor group on the substrate molecule. wikipedia.orgnih.gov

The fundamental principle of UGT-mediated conjugation is to convert lipophilic (fat-soluble) compounds into more polar, hydrophilic (water-soluble) metabolites. wikipedia.orgnih.gov This increase in water solubility is crucial for preventing the accumulation of foreign compounds and facilitating their elimination via urine or bile. taylorandfrancis.com

UGTs catalyze the formation of a glycosidic bond between glucuronic acid and a nucleophilic functional group on the substrate. wikipedia.orgbenthamdirect.com These enzymes exhibit broad substrate specificity, targeting various functional groups, including:

Hydroxyl groups (-OH): Leading to the formation of ether O-glucuronides.

Carboxylic acid groups (-COOH): Resulting in ester O-glucuronides.

Amino groups (-NH2, >NH): Forming N-glucuronides.

Thiol groups (-SH): Producing S-glucuronides.

The specificity of different UGT isoforms is determined by the structural features of the substrate molecule. nih.govresearchgate.net While there is considerable overlap in substrate specificity among the various UGTs, certain isoforms show preferences for particular types of compounds. doi.org For instance, UGT1A family members are generally involved in the glucuronidation of planar and bulky phenols, whereas UGT2B enzymes often catalyze the conjugation of steroids and certain carboxylic acids. researchgate.net

Carisbamate (B1668445) is known to be extensively metabolized, primarily through glucuronidation. nih.gov While specific studies pinpointing the exact UGT isoforms responsible for carisbamate glucuronidation are not extensively detailed in the public domain, inferences can be drawn from research on other compounds containing a carbamate (B1207046) moiety.

Studies on lorcaserin, a drug that undergoes N-carbamoyl glucuronidation, have identified several UGT isoforms as key catalysts. The glucuronidation of lorcaserin was predominantly mediated by UGT2B7, UGT2B15, and UGT2B17, with minor contributions from UGT1A6 and UGT1A9. researchgate.netnih.gov Among these, UGT2B15 was found to be the most efficient. researchgate.netnih.gov This suggests that members of the UGT2B family, and to a lesser extent the UGT1A family, are capable of recognizing and conjugating carbamate structures.

Table 1: UGT Isoforms Implicated in the Glucuronidation of Carbamate-Related Drugs
CompoundPrimary UGT Isoforms InvolvedMinor UGT Isoforms InvolvedReference
LorcaserinUGT2B7, UGT2B15, UGT2B17UGT1A6, UGT1A9 researchgate.netnih.gov

Given that carisbamate possesses a hydroxyl group targeted for O-glucuronidation, it is plausible that a similar profile of UGT enzymes is involved in its metabolism. The UGT2B family, particularly UGT2B7 and UGT2B15, are strong candidates for the formation of (S)-Carisbamate beta-D-O-glucuronide.

Many drugs are administered as racemic mixtures, containing two enantiomers that are mirror images of each other. UGT enzymes can exhibit stereoselectivity, meaning they may preferentially metabolize one enantiomer over the other. nih.gov This can lead to different pharmacokinetic and pharmacodynamic profiles for the individual (S)- and (R)-forms of a drug.

The metabolism of carisbamate is indeed stereoselective. Research has led to the successful purification and structural confirmation of both the (R)- and (S)-O-glucuronides of carisbamate from urine samples. hyphadiscovery.com The isolation of these two distinct epimers provides direct in vivo evidence that the glucuronidation process differentiates between the (S) and (R) forms of the parent drug. hyphadiscovery.com

This phenomenon is not uncommon. For example, in the metabolism of carvedilol, UGT1A1 shows a preference for the R-enantiomer, while UGT2B7 preferentially metabolizes the S-enantiomer. nih.gov This differential processing by distinct UGT isoforms highlights the complexity of drug metabolism. Although the specific UGTs responsible for the formation of each carisbamate glucuronide epimer have not been definitively identified, the existence of both metabolites confirms that stereoselectivity is a key feature of its metabolic pathway. hyphadiscovery.com

Cellular and Tissue Localization of Glucuronidation Activities in Preclinical Systems

UGT enzymes are not confined to a single organ; they are distributed throughout the body, leading to both hepatic and extrahepatic metabolism. nih.govnih.gov The localization of these enzymes is crucial in determining the sites of drug metabolism and first-pass effects.

The liver is the principal organ for drug metabolism, including glucuronidation. nih.govwikipedia.orgnih.gov It contains the highest concentration and the greatest diversity of UGT enzymes. nih.gov The major hepatic UGTs involved in drug metabolism include UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15. nih.govnih.gov These enzymes are embedded in the membrane of the endoplasmic reticulum within liver cells (hepatocytes). xenotech.com This strategic location allows them to efficiently process drugs and other xenobiotics that pass through the liver after absorption from the gastrointestinal tract.

Given this high concentration of relevant enzymes, the liver is considered the primary site for the formation of this compound. The extensive "first-pass" metabolism in the liver significantly influences the bioavailability and clearance of many orally administered drugs.

Intestine: The gastrointestinal tract, particularly the small intestine, expresses several UGT isoforms, including UGT1A1, 1A10, 2B7, and 2B17. xenotech.comhelsinki.fi This intestinal metabolism contributes to the first-pass effect for orally administered drugs, potentially reducing the amount of parent drug that reaches systemic circulation.

Kidney: The kidneys are another important site of extrahepatic glucuronidation. benthamdirect.comnih.gov UGT1A9 and UGT2B7 are expressed at particularly high levels in the kidney, contributing to the metabolism and elimination of drugs and their metabolites. helsinki.fimanchester.ac.uk

Brain: The presence of UGTs has also been identified in the brain, suggesting a role in protecting the central nervous system from toxic compounds. benthamdirect.comnih.gov For instance, UGT1A6 has been localized in neurons of the developing rat brain. nih.gov

Table 2: Major UGT Isoforms Expressed in Different Tissues
TissueKey UGT Isoforms ExpressedReference
LiverUGT1A1, 1A3, 1A4, 1A6, 1A9, 2B4, 2B7, 2B10, 2B15, 2B17 xenotech.comhelsinki.fi
IntestineUGT1A1, 1A7, 1A8, 1A10, 2B7, 2B15, 2B17 xenotech.comhelsinki.fi
KidneyUGT1A6, UGT1A9, UGT2B7 xenotech.comhelsinki.fi
BrainUGT1A6 (in rats), other isoforms present nih.govyoutube.com

Considerations of Metabolic Environment on Glucuronide Formation (e.g., CO2 incorporation in N-carbamoyl glucuronides)

The formation of this compound, an N-carbamoyl glucuronide, is a metabolic process that is notably influenced by the surrounding metabolic environment. A critical factor in the biotransformation of compounds containing primary or secondary amines is the incorporation of carbon dioxide (CO2) to form a carbamic acid intermediate, which then undergoes glucuronidation.

Mechanistic studies have demonstrated that the CO2 present in the physiological environment, often in equilibrium with bicarbonate buffers, is a key reactant in the formation of N-carbamoyl glucuronides. This process involves the reaction of CO2 with an amine functionality on the parent molecule to form a carbamic acid. This intermediate is then a substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation with glucuronic acid, leading to the stable N-carbamoyl glucuronide metabolite.

Research utilizing 13C-labeled CO2 has provided direct evidence for this mechanism. In these studies, incubation of the parent compound in the presence of 13C-labeled CO2 resulted in the formation of an N-carbamoyl glucuronide with a corresponding mass shift, confirming the incorporation of the labeled carbon dioxide into the metabolite structure.

The formation of these glucuronides has been observed in in vitro systems using liver microsomes from various species, including rats, hamsters, dogs, monkeys, mice, and humans. doi.orgresearchgate.netnih.gov This suggests a conserved metabolic pathway across different mammalian species. Further investigations have identified specific UGT isoforms, such as UGT1A1, UGT1A3, and UGT2B7, as being capable of catalyzing the glucuronidation of the carbamic acid intermediate in a CO2-rich environment. doi.orgresearchgate.netnih.gov

The pH of the metabolic milieu is also a significant consideration, as the formation of carbamic acids is pH-dependent. An optimal pH range of 6 to 9 has been suggested for carbamate formation, as lower pH values may lead to the protonation of the amine group, while higher pH levels can decrease the concentration of dissolved carbon dioxide. doi.org

The following table summarizes the key findings from in vitro studies on the formation of an N-carbamoyl glucuronide, highlighting the role of the metabolic environment.

ParameterObservationImplication
CO2 Source Incorporation of 13C from labeled CO2 into the glucuronide metabolite. doi.orgresearchgate.netConfirms that exogenous CO2 is the source of the carbamoyl (B1232498) moiety.
Enzymes Formation detected in incubations with UGT1A1, UGT1A3, and UGT2B7. doi.orgresearchgate.netnih.govIdentifies specific enzyme isoforms responsible for the conjugation step.
Species Metabolite formed in liver microsomes from rat, hamster, dog, monkey, mouse, and human. doi.orgresearchgate.netnih.govIndicates the metabolic pathway is not species-specific.
pH Optimal formation of carbamate intermediates occurs between pH 6 and 9. doi.orgDemonstrates the influence of physiological pH on the initial reaction step.

Analytical Methodologies for the Characterization and Quantification of S Carisbamate Beta D O Glucuronide

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of drug metabolites, enabling their separation from the parent drug and endogenous components in complex biological fluids. For (S)-Carisbamate beta-D-O-glucuronide, high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) represent the state-of-the-art for separation and quantification.

High-Performance Liquid Chromatography (HPLC) with Radiometric Detection

The use of radiolabeled compounds is a standard technique in drug development for the quantitative analysis of a candidate drug and its metabolites. This approach involves synthesizing the drug with a radioactive isotope, typically Carbon-14 (¹⁴C) or Tritium (³H), at a metabolically stable position. Following administration, biological samples are analyzed using HPLC to separate the parent drug from its metabolites. The eluent from the HPLC column is passed through a radioactivity detector, which quantifies the amount of radioactivity in each separated peak.

This method, also known as radio-HPLC, is considered a powerful tool in drug metabolism studies because it provides an unbiased metabolite profile. Unlike mass spectrometry, which relies on the ionization efficiency of each compound, radiometric detection is dependent only on the presence of the radiolabel. This ensures that all drug-related material is accounted for, simplifying metabolite quantification. A rapid and sensitive radiometric assay for UDP-glucuronosyltransferase (UGT), the enzyme family responsible for glucuronidation, involves incubating substrates with microsomes in the presence of [¹⁴C]UDP-glucuronic acid. The resulting ¹⁴C-labeled glucuronidation products are then separated and quantified. While specific studies detailing the use of HPLC with radiometric detection for this compound are not prevalent in public literature, this established methodology is highly applicable for comprehensive ADME studies of carisbamate (B1668445).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for quantifying drug metabolites due to its exceptional sensitivity and selectivity. Modern triple quadrupole LC-MS/MS instruments allow for the direct measurement of glucuronides in biological samples without the need for enzymatic hydrolysis, which was a common step in older methods. This direct approach offers significant advantages, including faster sample preparation and improved accuracy, as enzymatic hydrolysis can sometimes be incomplete.

The high specificity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This process acts as a fingerprint for the molecule, minimizing interference from complex biological matrices. While a specific LC-MS/MS method for the glucuronide metabolite was not detailed, a liquid chromatography-quadrupole time-of-flight mass spectrometric (LC-qTOF-MS) method was successfully developed and qualified for the parent drug, carisbamate, in rat plasma, demonstrating the suitability of high-resolution mass spectrometry for analyzing this class of compounds.

Developing a robust LC-MS/MS method for the quantification of this compound requires careful optimization and validation. The process begins with sample preparation, which is a crucial step for achieving reliable results. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix.

Chromatographic conditions, such as the choice of column (e.g., reversed-phase C18) and mobile phase composition, are optimized to achieve efficient separation of the analyte from other components. Mass spectrometry parameters are tuned to maximize the signal for the specific precursor-to-product ion transition of the glucuronide.

Once developed, the method must be rigorously validated to ensure its reliability. Validation is performed according to established regulatory guidelines and typically assesses the following parameters:

Validation ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated to assess linearity.
Accuracy The closeness of the measured value to the true value, often expressed as the percentage of deviation.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It includes intra-day (repeatability) and inter-day (intermediate precision) assessments.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect The alteration of ionization efficiency by co-eluting substances from the biological matrix. This is assessed to ensure that matrix components do not suppress or enhance the analyte signal.
Recovery The efficiency of the extraction procedure in removing the analyte from the biological sample.
Stability The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, long-term storage).

The use of stable isotope-labeled (SIL) internal standards is considered the gold standard in quantitative LC-MS/MS analysis. A SIL internal standard is a version of the analyte molecule in which one or more atoms have been replaced with a heavy isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).

These standards are ideal because they have nearly identical physicochemical properties to the analyte, meaning they co-elute during chromatography and experience similar extraction recovery and matrix effects. However, because of the mass difference, the SIL internal standard can be distinguished from the analyte by the mass spectrometer. By adding a known amount of the SIL standard to each sample at the beginning of the workflow, it can accurately correct for variations in sample preparation and ionization efficiency, thereby significantly improving the accuracy and precision of the quantification. Both ¹³C and ²H labeled standards are used, though ¹³C-labeled standards are often preferred as they are less likely to exhibit chromatographic separation from the analyte than some deuterium-labeled compounds.

Structural Elucidation Techniques for Definitive Metabolite Identification

While chromatographic techniques are powerful for separation and quantification, spectroscopic methods are required for the definitive identification and structural characterization of metabolites. For complex molecules like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule. It is a gold-standard method for the unambiguous structural elucidation of drug metabolites. For carisbamate, which has stereoisomers, determining the precise structure of its glucuronide metabolites is particularly important.

In a detailed study, the R- and S-O-glucuronides of carisbamate were purified from urine using preparative HPLC. Following purification, a suite of NMR experiments was conducted to confirm the structures.

NMR ExperimentPurpose in Structural Elucidation of Carisbamate Glucuronide
¹H NMR Provides information on the number and chemical environment of protons in the molecule.
COSY (Correlation Spectroscopy) Identifies protons that are coupled to each other (typically on adjacent carbons), revealing through-bond connectivity.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly to the carbons they are attached to, helping to assign carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework and identifying the site of glucuronidation.
NOESY (Nuclear Overhauser Effect Spectroscopy) Detects correlations between protons that are close to each other in space, regardless of bond connectivity. This is essential for determining stereochemistry and conformation.

The HMBC spectra confirmed that glucuronidation occurred at the 7-hydroxyl group in both the R- and S-epimers. The definitive stereochemical assignment was achieved using NOESY experiments. A clear Nuclear Overhauser Effect (nOe) correlation was observed between the 7-methine proton of the drug and the anomeric proton of the glucuronide moiety in one of the epimers, which was consequently identified as R-carisbamate glucuronide. The absence of this specific through-space correlation in the other epimer allowed it to be assigned as S-carisbamate glucuronide. This application of NMR demonstrates its unique power in resolving complex stereochemical questions in drug metabolism.

High-Resolution Mass Spectrometry (MSn) for Metabolite Profiling

High-resolution mass spectrometry (HRMS) has become a primary tool for untargeted metabolomics, offering the sensitivity and selectivity required for comprehensive metabolite profiling in complex biological samples. This technique is particularly valuable for identifying phase II metabolites like glucuronides, which are often present in intricate biological mixtures.

The untargeted analysis of glucuronides using HRMS typically involves identifying a characteristic neutral loss of the glucuronic acid moiety. During fragmentation, the glucuronide portion (C6H8O6) is cleaved from the precursor ion, resulting in a specific neutral loss of m/z 176.0321. This signature loss serves as strong evidence for the presence of a glucuronide conjugate.

Data-dependent tandem mass spectrometry (MS/MS) is a common approach where precursor ions that meet certain criteria are selected for fragmentation. For glucuronide analysis, the collision energy used during fragmentation is a critical parameter. Lower collision energies are often sufficient to induce the characteristic neutral loss for detection, while higher energies can provide more extensive fragmentation of the aglycone, aiding in structural elucidation by matching against spectral libraries.

Advanced HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide the high mass accuracy necessary to distinguish metabolites from background interferences and to propose chemical formulas for unknown compounds. The workflow for metabolite profiling generally includes data acquisition, peak detection, and alignment using software like XCMS, followed by metabolite annotation against spectral databases.

Table 1: Key Parameters in HRMS-based Glucuronide Profiling

ParameterDescriptionRelevance to this compound Analysis
Mass Resolution The ability of the mass spectrometer to distinguish between ions of very similar mass-to-charge ratios.High resolution is crucial for accurate mass measurement, enabling the confident identification of the glucuronide metabolite in a complex matrix.
Mass Accuracy The closeness of the measured mass to the true mass.Allows for the determination of the elemental composition of the metabolite and its fragments.
MS/MS Fragmentation The process of inducing fragmentation of a selected precursor ion to generate a characteristic spectrum.Essential for structural confirmation, particularly through the observation of the neutral loss of the glucuronic acid moiety (176.0321 Da).
Collision Energy The energy applied to induce fragmentation.Optimization is needed to achieve the characteristic neutral loss for detection and sufficient aglycone fragmentation for structural identification.
Data Processing Software Tools used for peak picking, alignment, and feature identification from the raw data.Critical for extracting meaningful metabolic features from large and complex datasets.

Preparative Scale Isolation and Purification Strategies for Research Standards

Microbial Biotransformation as a Tool for Glucuronide Synthesis

Microbial biotransformation presents a valuable and environmentally friendly alternative to conventional chemical synthesis for producing drug metabolites, including glucuronides. This technique utilizes whole microbial cells or their enzymes to perform specific chemical modifications on a substrate molecule. It has been increasingly recognized in the pharmaceutical industry for its potential to generate chiral synthons and other complex intermediates.

The process of microbial biotransformation can be employed to produce metabolites of interest that can then be scaled up for further pharmacological and toxicological evaluation. Microorganisms such as bacteria and fungi possess a wide array of enzymes capable of catalyzing reactions like hydroxylation and glycosylation, which are key steps in drug metabolism. The use of microbial systems can offer several advantages, including milder reaction conditions and high stereo- and regioselectivity, which can be difficult to achieve through traditional chemical synthesis.

For the synthesis of this compound, a screening process involving various microbial strains would be necessary to identify a species capable of efficiently glucuronidating the parent compound, (S)-Carisbamate. Once a suitable microorganism is identified, the fermentation conditions can be optimized to maximize the yield of the desired glucuronide metabolite.

Purification Methodologies from Biological Matrices for Analytical Use

The isolation and purification of glucuronide metabolites from complex biological matrices like plasma, urine, or microbial fermentation broths are essential for obtaining analytical standards. The complexity of these matrices necessitates robust sample preparation techniques to remove interfering endogenous components.

Commonly employed extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Due to the highly polar and hydrophilic nature of glucuronides, LLE can be challenging. To improve the extraction of glucuronides into an organic solvent, the pH of the sample is often acidified to protonate the glucuronic acid moiety, thereby reducing its polarity.

Solid-phase extraction is a widely used and effective method for the cleanup and pre-concentration of analytes from biological samples. The choice of the SPE sorbent and elution solvents is critical and depends on the physicochemical properties of the target analyte and the matrix components.

For preparative scale purification, chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry for fraction analysis, is a powerful tool for isolating pure metabolites. The selection of the appropriate column chemistry (e.g., reversed-phase, normal-phase, or hydrophilic interaction liquid chromatography) and mobile phase composition is crucial for achieving the desired separation.

Table 2: Comparison of Purification Techniques

TechniquePrincipleAdvantages for Glucuronide PurificationDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple and cost-effective.Can have low recovery for highly polar glucuronides; may require pH adjustment.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then selectively eluted.High recovery and concentration factor; effective removal of interferences.Can be more expensive and requires method development.
Protein Precipitation Removal of proteins from the sample by adding a precipitating agent (e.g., acetonitrile, methanol).Quick and easy for initial sample cleanup.May not remove all interfering small molecules; can result in sample dilution.
Preparative HPLC Chromatographic separation on a larger scale to isolate and collect pure compounds.High purity of the final product; scalable.Requires specialized equipment; can be time-consuming and solvent-intensive.

Preclinical Pharmacokinetics and Disposition of S Carisbamate Beta D O Glucuronide

In Vitro Studies of Metabolite Formation and Stability in Microsomal and Hepatocyte Systems

The formation of (S)-Carisbamate beta-D-O-glucuronide is expected to occur primarily in the liver, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes present in liver microsomes and hepatocytes. hyphadiscovery.com In vitro systems, such as isolated liver microsomes and cultured hepatocytes from various preclinical species (e.g., rats, mice) and humans, are standard tools to investigate such metabolic pathways. hyphadiscovery.com

In these systems, (S)-Carisbamate would be incubated with the microsomal or hepatocyte preparations, and the formation of the glucuronide metabolite would be monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Studies with human hepatocytes are particularly valuable for predicting the metabolic fate of a drug in humans. hyphadiscovery.com While direct studies on (S)-Carisbamate glucuronidation are not publicly detailed, it has been noted that a prominent direct O-glucuronide metabolite was detected during in vitro studies in human hepatocytes for other compounds, indicating the capability of this system to identify such metabolites.

Table 1: Hypothetical In Vitro Formation of this compound

In Vitro System Expected Outcome Key Enzymes
Liver Microsomes Formation of this compound UDP-glucuronosyltransferases (UGTs)

Systemic Exposure and Distribution of the Metabolite in Animal Models

Following administration of (S)-Carisbamate to animal models such as rats, the parent drug would undergo metabolism, leading to the formation of this compound. The systemic exposure to this metabolite would be determined by its rate of formation, distribution into tissues, and subsequent elimination.

Pharmacokinetic studies in animals would involve collecting blood samples at various time points after dosing with (S)-Carisbamate. The plasma concentrations of both the parent drug and the glucuronide metabolite would be measured to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). The distribution of the glucuronide metabolite into various tissues would depend on its physicochemical properties and the presence of specific transporters. Generally, glucuronides are more water-soluble and may have limited ability to cross cell membranes without the aid of transporters.

Excretion Profile and Fate of the Glucuronide Metabolite in Experimental Systems (e.g., Urine, Feces)

The primary routes of excretion for water-soluble metabolites like glucuronides are urine and feces (via biliary excretion). In preclinical studies, animals are typically housed in metabolic cages to allow for the separate collection of urine and feces. The amounts of (S)-Carisbamate and its metabolites, including the beta-D-O-glucuronide, would be quantified in these matrices. This allows for the determination of the mass balance of the drug and the identification of the major routes and forms of elimination. For many drugs, glucuronide conjugates are major components found in urine.

Table 2: Anticipated Excretion Profile of this compound in Animal Models

Excretion Route Expected Form Significance
Urine This compound Major route for water-soluble metabolites

Role of Beta-Glucuronidase in Glucuronide Hydrolysis and Metabolite Deconjugation

β-glucuronidase is an enzyme that can hydrolyze glucuronide conjugates, releasing the parent drug (aglycone). This process, known as deconjugation, can have significant pharmacological implications.

β-glucuronidase is found in various mammalian tissues, with particularly high activity in the liver, kidney, spleen, and the gastrointestinal tract, where it is produced by the gut microbiota. The activity of this enzyme can vary between tissues and species. Characterizing the tissue-specific activity of β-glucuronidase is important for understanding the potential for local reactivation of a drug from its glucuronide metabolite. This can be assessed in vitro by incubating tissue homogenates with a probe substrate for β-glucuronidase and measuring the rate of hydrolysis.

The deconjugation of this compound by β-glucuronidase in preclinical models could lead to the regeneration of the active parent drug, (S)-Carisbamate. This can result in enterohepatic recirculation, where the regenerated drug is reabsorbed from the intestine, potentially prolonging its half-life and systemic exposure. The impact of this process would be investigated by comparing the pharmacokinetic profiles of (S)-Carisbamate in control animals versus those treated with a β-glucuronidase inhibitor. A reduction in the half-life or AUC of the parent drug in the presence of an inhibitor would suggest that enterohepatic recirculation is occurring.

Biological Significance and Research Implications of S Carisbamate Beta D O Glucuronide

Contribution to Overall Carisbamate (B1668445) Metabolic Clearance and Detoxification Pathways

(S)-Carisbamate beta-D-O-glucuronide is the product of a major metabolic pathway for the parent drug, carisbamate. The formation of this metabolite is a critical step in the body's process of clearing and detoxifying the drug. Carisbamate is subject to extensive metabolism, primarily through glucuronidation and oxidation of its aliphatic side chain. nih.gov

Glucuronidation, the process that forms this compound, is a crucial Phase II metabolic reaction. nih.govnih.gov This conjugation pathway, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches a hydrophilic glucuronic acid moiety to the carisbamate molecule. nih.govcovachem.com This transformation significantly increases the water solubility of the compound, which terminates its biological activity and facilitates its elimination from the body, primarily through the kidneys and into the urine. nih.govcovachem.comnih.gov The liver is the principal organ where this detoxification process occurs. nih.govnih.gov

Metabolic Pathway Description Percentage of Dose
Direct O-Glucuronidation Formation of this compound from the parent drug.44% researchgate.net
Chiral Inversion & Glucuronidation Conversion to the R-enantiomer followed by O-glucuronidation.11% researchgate.net
Oxidation Oxidation of the aliphatic side chain.36% researchgate.net

This table summarizes the major metabolic pathways of carisbamate, highlighting the primary role of direct glucuronidation.

Exploration of Potential Metabolite-Mediated Biological Effects in Preclinical Models

The process of glucuronidation is fundamentally a detoxification mechanism designed to inactivate and eliminate xenobiotics. nih.govnih.govnih.gov The resulting glucuronide conjugates are generally considered to be pharmacologically inactive. nih.gov In line with this principle, there is currently no evidence from available preclinical research to suggest that this compound possesses intrinsic biological or pharmacological activity.

Preclinical investigations into carisbamate have consistently focused on the parent compound as the active moiety responsible for its therapeutic effects. These studies have explored carisbamate's ability to suppress seizures and exert neuroprotective effects in various animal models. nih.govnih.gov The mechanisms of action investigated, such as the modulation of voltage-gated sodium channels and effects on neurotransmitter systems, are attributed to the parent drug, not its metabolites. nih.govnih.gov The primary goal of forming the glucuronide metabolite is to terminate the biological actions of carisbamate. nih.gov

While not directly studying carisbamate, research on another carbamate (B1207046) antiepileptic drug, cenobamate, provides a parallel. In human mass balance studies of cenobamate, the parent drug was the main circulating radioactive component in plasma (over 98%), with its primary metabolite present at very low levels, indicating the parent drug is the principal active substance. nih.gov This supports the general understanding that the glucuronide metabolite of carisbamate is unlikely to contribute to its therapeutic effects.

Interactions of the Metabolite with Biological Systems at a Molecular Level

The interaction of this compound with biological systems is primarily understood in the context of its formation and elimination.

Enzyme Binding (Formation): The synthesis of this metabolite is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govnih.gov These enzymes, located mainly in the endoplasmic reticulum of liver cells, bind to carisbamate and facilitate the covalent linkage of glucuronic acid. nih.govyoutube.com While the specific UGT isoforms responsible for carisbamate glucuronidation have not been definitively identified in the provided research, enzymes in the UGT1A and UGT2B subfamilies are known to be critical for the metabolism of a wide range of drugs. nih.govnih.gov For instance, studies on lorcaserin, which also has a carbamoyl (B1232498) group, identified UGT2B7, UGT2B15, and UGT2B17 as the primary enzymes for its glucuronidation, suggesting that UGTs from the 2B family could be involved in carisbamate's metabolism. researchgate.net

Transporter Interactions (Elimination): Once formed, the highly water-soluble glucuronide conjugate is actively removed from the body. This process involves transport proteins that move the metabolite across cell membranes and into the bile or blood for subsequent renal elimination. nih.govnih.gov

Biological Interaction Molecule/System Involved Function
Formation UDP-Glucuronosyltransferase (UGT) enzymes nih.govnih.govCatalyzes the conjugation of glucuronic acid to carisbamate.
Elimination Membrane transporters nih.govnih.govFacilitate the excretion of the water-soluble glucuronide from the body.
Potential Re-activation β-glucuronidase enzyme nih.govnih.govMay hydrolyze the glucuronide back to the parent drug, carisbamate.

This table outlines the key molecular interactions of this compound within biological systems.

Utility of Metabolite Data in Preclinical Pharmacokinetic Modeling and In Vitro-In Vivo Extrapolation (IVIVE)

Data on the formation and elimination of this compound are essential for developing accurate pharmacokinetic (PK) models of carisbamate. These models are crucial tools in drug development for understanding and predicting how a drug will behave in the body.

Population pharmacokinetic (PopPK) models have been successfully developed for carisbamate to characterize its absorption, distribution, metabolism, and excretion (ADME) properties and to identify factors that cause variability among individuals. aesnet.orgaesnet.org Since glucuronidation is the primary clearance mechanism, the rate of formation of this compound is a fundamental parameter in these models. The decreased clearance of carisbamate observed in patients with hepatic impairment provides critical data that helps validate the role of hepatic metabolism in these predictive models. researchgate.netnih.gov

Furthermore, metabolite data are indispensable for in vitro-in vivo extrapolation (IVIVE). IVIVE is a methodology that uses data from in vitro experiments (e.g., using human liver microsomes) to predict the in vivo pharmacokinetics of a drug. nih.gov By measuring the rate of this compound formation in these laboratory systems, researchers can estimate the intrinsic clearance of carisbamate. This information is then integrated into physiologically based pharmacokinetic (PBPK) models.

PBPK models are sophisticated simulations that can predict how physiological changes, such as liver disease, affect drug metabolism. nih.gov For example, in these models, the ratio of the area under the curve (AUC) of the glucuronide metabolite to the parent drug can serve as a quantitative marker of UGT enzyme activity. nih.gov Therefore, precise measurements of this compound are vital for building, refining, and validating these complex models, ultimately aiding in the prediction of drug behavior in diverse patient populations.

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of UGT Isoform Specificity for Carisbamate (B1668445) Glucuronidation Across Diverse Species

A significant knowledge gap exists regarding the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the glucuronidation of (S)-carisbamate in humans and preclinical species. Identifying these isoforms is crucial for predicting potential drug-drug interactions and understanding interindividual variability in carisbamate metabolism. For instance, co-administration of carisbamate with drugs that are inhibitors or inducers of the same UGT isoforms could lead to altered carisbamate exposure and potentially impact efficacy or safety. nih.gov

Future research should employ a systematic approach to pinpoint the relevant UGTs. This would involve in vitro studies using a panel of recombinant human UGT enzymes to screen for catalytic activity towards (S)-carisbamate. nih.govnih.gov Kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum velocity (V_max), should be determined for the active isoforms to assess their relative contributions. nih.gov Such studies have been instrumental in characterizing the metabolism of other drugs, as illustrated by the investigation into the glucuronidation of the stilbenic compound combretastatin (B1194345) A-4, where UGT1A9 was identified as the primary contributor. nih.gov

Table 1: Hypothetical Kinetic Parameters for (S)-Carisbamate Glucuronidation by Recombinant Human UGT Isoforms

UGT IsoformK_m (µM)V_max (pmol/min/mg protein)Intrinsic Clearance (V_max/K_m) (µL/min/mg protein)
UGT1A1> 500< 10< 0.02
UGT1A3250500.2
UGT1A4Not DeterminedNot DeterminedNot Determined
UGT1A6> 500< 10< 0.02
UGT1A9751502.0
UGT2B7150800.53
UGT2B15> 500< 10< 0.02
This table presents hypothetical data for illustrative purposes, as specific data for (S)-carisbamate is not currently available in the public domain. The data is modeled on findings for other compounds metabolized by UGTs.

In-depth Mechanistic Pharmacodynamic Studies of the Metabolite's Intrinsic Biological Activity

A critical unanswered question is whether (S)-Carisbamate beta-D-O-glucuronide possesses any intrinsic biological activity. While glucuronidation is often a detoxification pathway that renders compounds inactive, there are instances where metabolites can have pharmacological effects. Given that carisbamate itself modulates neuronal activity, it is plausible, though not yet demonstrated, that its glucuronide metabolite could interact with neuronal targets. nih.govfrontiersin.orgnih.govnih.gov

Future preclinical research should directly assess the pharmacodynamic properties of the synthesized this compound. This would involve a battery of in vitro and in vivo tests, including binding assays to neuronal receptors and ion channels, as well as electrophysiological studies on neuronal preparations to evaluate effects on neuronal excitability and synaptic transmission. nih.govfrontiersin.orgnih.gov Animal models of epilepsy could also be utilized to determine if the metabolite exhibits any anticonvulsant or proconvulsant activity. nih.gov

Development and Application of Novel Analytical Probes for Glucuronide Metabolism and Disposition

To accurately study the pharmacokinetics and disposition of this compound, robust and sensitive analytical methods are essential. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug metabolites, the development of specific analytical probes can further enhance our understanding of glucuronide metabolism. mdpi.comuu.nlnih.govthermofisher.com

Future efforts should focus on the synthesis of stable isotope-labeled internal standards for both (S)-carisbamate and its glucuronide to ensure the highest accuracy and precision in bioanalytical assays. Additionally, the development of specific antibodies or molecularly imprinted polymers could serve as novel probes for immunoassays or selective sample preparation techniques. These tools would be invaluable for high-throughput screening and for studying the intracellular and tissue-level distribution of the glucuronide.

Table 2: Key Parameters for a Validated LC-MS/MS Method for (S)-Carisbamate and its Glucuronide

Parameter(S)-CarisbamateThis compound
Linearity Range 1 - 2000 ng/mL5 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Intra-day Precision (%CV) < 10%< 12%
Inter-day Precision (%CV) < 12%< 15%
Accuracy (% Bias) ± 10%± 15%
Recovery > 85%> 80%
This table represents typical validation parameters for a robust bioanalytical method and is for illustrative purposes.

Comparative Analysis of Inter-species Differences in Glucuronide Disposition Pathways and Enzymatic Activities

Significant inter-species differences in drug metabolism are common, particularly for glucuronidation, which can complicate the extrapolation of preclinical data to humans. researchgate.netnih.govmdpi.com A thorough understanding of how the disposition of this compound varies between humans and the animal species used in toxicological and pharmacological studies is therefore critical.

Future research should involve comparative in vitro and in vivo studies. In vitro, the kinetics of carisbamate glucuronidation should be compared across liver microsomes from different species (e.g., human, rat, mouse, dog, monkey). mdpi.com In vivo, pharmacokinetic studies in these species should be conducted to determine the plasma and tissue concentrations of both the parent drug and its glucuronide metabolite. Such studies have revealed significant species-dependent differences for other drugs, such as ezetimibe (B1671841), where glucuronidation rates in intestinal microsomes varied considerably between species. mdpi.com

Table 3: Illustrative Interspecies Comparison of Intestinal Microsomal Glucuronidation Activity

SpeciesV_max (nmol/min/mg protein)K_m (µM)Intrinsic Clearance (V_max/K_m) (µL/min/mg protein)
Human 1.90 ± 0.0825.5 ± 2.174.5
Monkey 3.87 ± 0.2247.3 ± 4.581.8
Dog 1.19 ± 0.0613.9 ± 1.285.6
Rat 2.40 ± 0.1547.8 ± 5.350.2
Mouse 2.23 ± 0.105.4 ± 0.8413.0
Data adapted from a study on ezetimibe glucuronidation in intestinal microsomes and is intended to illustrate potential inter-species variability. mdpi.com Specific data for carisbamate is not available.

Integration of Advanced Computational Modeling for Predicting Glucuronidation and Metabolite Fate

In recent years, physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for predicting drug disposition and metabolism. nih.govmdpi.comnih.govyoutube.comumd.edu The development of a PBPK model for carisbamate that incorporates its glucuronidation pathway would be highly valuable for predicting human pharmacokinetics and the impact of various physiological and pathological factors.

Future work should focus on building a robust PBPK model for carisbamate and its glucuronide. This model would integrate in vitro data on UGT isoform kinetics, permeability, and plasma protein binding with in vivo physiological parameters. Once validated with clinical data, the model could be used to simulate various scenarios, such as the impact of genetic polymorphisms in UGT enzymes, organ impairment (e.g., liver or kidney disease), and drug-drug interactions on the disposition of both carisbamate and this compound. Such models have been successfully applied to other drugs that undergo significant glucuronidation.

By addressing these unanswered questions and pursuing these future research directions, a more complete picture of the role of this compound in the pharmacology of carisbamate will emerge, ultimately contributing to its safer and more effective clinical use.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (S)-Carisbamate beta-D-O-glucuronide in biological matrices?

  • Methodological Answer : Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is widely used due to its specificity and sensitivity. Key parameters include transitions for precursor-to-product ion monitoring (e.g., molecular weight-specific transitions) and calibration with deuterated internal standards to minimize matrix effects. Validation should include linearity (e.g., 25–4,000 ng/mL), accuracy (±15% deviation), precision (CV <20%), and stability in plasma/urine . For glucuronide-specific detection, enzymatic hydrolysis with β-glucuronidase can confirm metabolite identity .

Q. How is this compound synthesized and characterized in preclinical studies?

  • Methodological Answer : Synthesis typically involves enzymatic glucuronidation using uridine diphosphate-glucuronosyl transferase (UGT) isoforms, followed by purification via chromatography (e.g., thin-layer or high-performance liquid chromatography). Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and cytotoxicity assays (e.g., Salmonella mutagenicity tests) to evaluate safety .

Q. What metabolic pathways and enzymes are implicated in the formation of this compound?

  • Methodological Answer : Glucuronidation is mediated by UGT enzymes (e.g., UGT1A9, UGT2B7) in hepatic and extrahepatic tissues. In vitro assays using recombinant UGTs or human liver microsomes, combined with inhibition studies (e.g., β-glucuronidase treatment), confirm metabolite identity. Pharmacokinetic studies in rodents can quantify systemic exposure and tissue distribution .

Advanced Research Questions

Q. How can in vitro-in vivo extrapolation (IVIVE) be applied to predict human pharmacokinetics of this compound?

  • Methodological Answer : Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro data (e.g., plasma protein binding, intrinsic clearance) and preclinical in vivo PK parameters (e.g., rat CL: 3.98 mL/min/kg, bioavailability: ~100%) to simulate human exposure. GastroPlus™ software optimizes models using species-specific physiology and validates predictions against clinical data (e.g., dose proportionality, food effects) .

Q. What strategies address discrepancies in glucuronide quantification across laboratories?

  • Methodological Answer : Harmonization requires standardized protocols for sample preparation (e.g., solid-phase extraction), internal calibration (e.g., isotopically labeled analogs), and cross-lab validation. Discrepancies due to matrix effects or enzymatic degradation are mitigated by spiking recovery experiments and stability testing under varying storage conditions (e.g., -80°C vs. room temperature) .

Q. How does the β-glucuronide linker stability of (S)-Carisbamate influence its therapeutic efficacy in drug conjugates?

  • Methodological Answer : Stability is assessed via plasma incubation (e.g., rat/human plasma, 37°C) with LC-MS monitoring of intact conjugate vs. free drug. For antibody-drug conjugates (ADCs), linker stability correlates with tolerability and efficacy; e.g., β-glucuronidase-cleavable linkers show >80% drug release in target tissues but minimal systemic toxicity. In vivo xenograft models (e.g., renal carcinoma) validate tumor-specific payload delivery .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on the neuroprotective vs. pro-convulsant effects of carisbamate metabolites?

  • Methodological Answer : Context-dependent effects are evaluated using dose-response studies in seizure models (e.g., hippocampal neuron cultures post-status epilepticus). Discrepancies may arise from metabolite concentration thresholds or interspecies UGT activity differences. Meta-analyses of preclinical/clinical datasets (e.g., phase I/II trials) clarify dose-exposure-response relationships .

Q. What criteria ensure rigorous formulation of research questions for glucuronide-focused studies?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:

  • PICO : In epileptic patients (Population), does this compound (Intervention) reduce seizure frequency compared to valproate (Comparison) with improved safety (Outcome)?
  • FINER : Ensure access to validated assays, clinical cohorts, and ethical approval for metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.